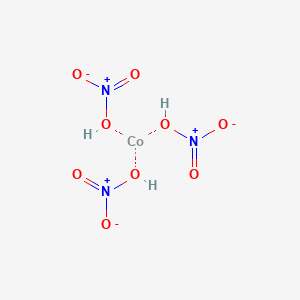

Cobalt, trinitrato-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt is a hard, gray metal that occurs naturally. It is found in rocks, soil, water, plants, and animals, including people . Cobalt is used in many industries such as magnets materials, paint pigments, glasses, and even cancer therapy . It can harm the eyes, skin, heart, and lungs. Exposure to cobalt may cause cancer .

Synthesis Analysis

The preparation of cobalt (II) complexes that contain a tridentate ligand with sulfur, nitrogen, and sulfur donor atoms is described. The tridentate ligand precursors are based on bis-imidazole or bis-triazole moieties . Another method involves synthesizing the metal complex trans-dichlorobis(ethylenediamine)cobalt(III) chloride .Molecular Structure Analysis

The electronic structure of cobalt in molecular catalysts can be altered by modulating the coordination environments around metal centers . This enables tunable activity towards various reactions.Chemical Reactions Analysis

Cobalt is a part of many synthetic transformations centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging . Cobalt is also involved in reactions with ammonia, sodium hydroxide, and ammonium thiocyanate .Physical And Chemical Properties Analysis

Cobalt is a sturdy, gray metal which resembles iron and nickel. It has a high melting point of 1495°C and retains its strength to a higher temperature . Cobalt is one of the three naturally occurring magnetic metals . It has exceptional physical and chemical properties .Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cobalt;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQUFRGBXGXOHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH3N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt, trinitrato- | |

CAS RN |

19395-02-9 |

Source

|

| Record name | Cobalt, trinitrato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.